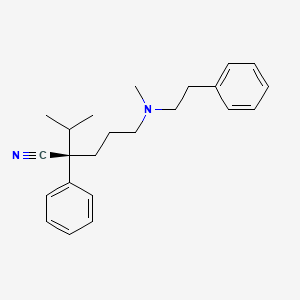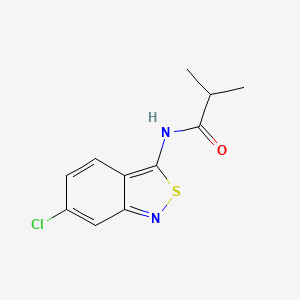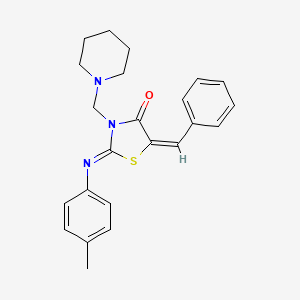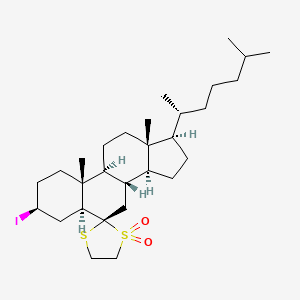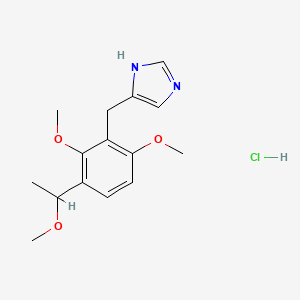
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring and a substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the substituted phenyl group:
Attachment of the phenyl group to the imidazole ring: This step often requires the use of coupling reagents and catalysts to facilitate the formation of the carbon-nitrogen bond.
Formation of the monohydrochloride salt: This is achieved by treating the final product with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyphenol: A phenolic compound with similar methoxy substitutions.
4-Allyl-2,6-dimethoxyphenol: Another phenolic compound with an allyl group instead of a methoxyethyl group.
2,6-Dimethoxy-4-(2-propenyl)phenol: A compound with similar structural features but different substituents.
Uniqueness
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is unique due to the presence of both an imidazole ring and a highly substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
116795-84-7 |
|---|---|
Molekularformel |
C15H21ClN2O3 |
Molekulargewicht |
312.79 g/mol |
IUPAC-Name |
5-[[2,6-dimethoxy-3-(1-methoxyethyl)phenyl]methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(18-2)12-5-6-14(19-3)13(15(12)20-4)7-11-8-16-9-17-11;/h5-6,8-10H,7H2,1-4H3,(H,16,17);1H |
InChI-Schlüssel |
RKJIANZDZFOGHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)OC)CC2=CN=CN2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



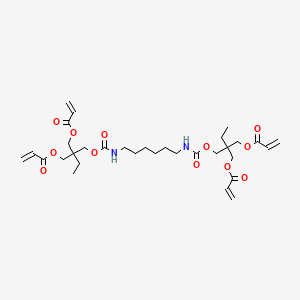
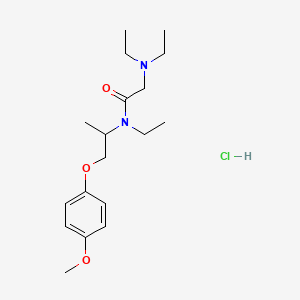
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
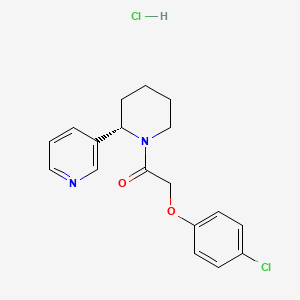
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
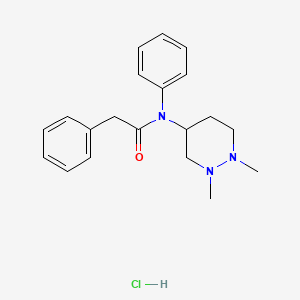

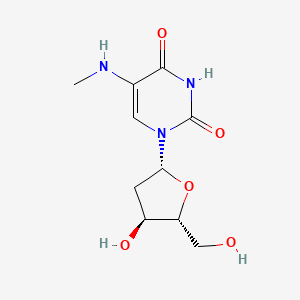
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
